molecular formula C11H12N2O B13363094 Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol

Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol

Cat. No.: B13363094
M. Wt: 188.23 g/mol
InChI Key: XNACMLRSCVTZFB-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol is a chiral cyclobutanol derivative featuring a benzoimidazole substituent at the 2-position of the cyclobutane ring. The compound’s unique stereochemistry (1R,2R configuration) and strained four-membered ring system distinguish it from larger cycloalkane-based analogs.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(1R,2R)-2-(benzimidazol-1-yl)cyclobutan-1-ol

InChI

InChI=1S/C11H12N2O/c14-11-6-5-10(11)13-7-12-8-3-1-2-4-9(8)13/h1-4,7,10-11,14H,5-6H2/t10-,11-/m1/s1

InChI Key

XNACMLRSCVTZFB-GHMZBOCLSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1N2C=NC3=CC=CC=C32)O

Canonical SMILES

C1CC(C1N2C=NC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzoimidazole derivative with a cyclobutanone precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials and coordination polymers.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The benzoimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol and three related benzimidazole derivatives from published studies:

Compound Core Structure Substituents on Benzimidazole Functional Groups Molecular Weight (g/mol) Notable Properties
This compound (Target) Cyclobutanol None Hydroxyl (-OH) Not reported High ring strain, potential for enhanced reactivity; polar due to -OH group
2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid derivatives () Acetic acid backbone Benzylthio (-S-CH₂C₆H₅) Thioether, carboxylic acid (-COOH) Variable Increased lipophilicity from benzylthio group; biological activity data available [1]
(P)-2-Isopropyl-5-methylcyclohexyl 2-(2-trifluoromethyl-1H-benzimidazol-1-yl)benzoate (P-56, ) Menthol-derived cyclohexyl ester Trifluoromethyl (-CF₃) Ester (-COO-) Not reported Electron-withdrawing -CF₃ group enhances stability; high synthetic yield (86%) [2]
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(2-ethyl-1H-benzimidazol-1-yl)acetate () Cyclohexyl acetate Ethyl (-CH₂CH₃) Ester (-COO-) 342.48 Moderate lipophilicity; ethyl group may reduce steric hindrance [3]

Key Observations:

Core Structure: The target’s cyclobutanol ring imposes significant steric strain compared to the cyclohexyl or acetic acid backbones of analogs. This strain may enhance reactivity or conformational rigidity, impacting binding to biological targets . Cyclohexyl esters (e.g., P-56) benefit from the menthol-derived structure, improving lipid solubility and membrane permeability .

Substituent Effects: Electron-withdrawing groups (-CF₃ in P-56) stabilize the benzimidazole ring against metabolic degradation, a feature absent in the target compound . Hydroxyl vs. Ester: The target’s -OH group offers hydrogen-bond donor capacity, contrasting with the ester groups in analogs, which prioritize lipophilicity .

Synthetic Accessibility: P-56 was synthesized with 86% yield via esterification, while the ethyl-substituted analog () has a well-documented commercial profile .

Implications for Research and Development

  • Pharmacokinetics : The target’s polar -OH group may improve aqueous solubility compared to ester-based analogs but could limit blood-brain barrier penetration.
  • Biological Activity : Analogs with -CF₃ or -S-CH₂C₆H₅ substituents () show reported biological activities, suggesting the target’s unsubstituted benzimidazole might require functionalization for optimized efficacy .
  • Stability: Cyclobutanol’s ring strain could lead to higher reactivity, necessitating stability studies under physiological conditions.

Biological Activity

Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a benzo[d]imidazole moiety. This unique structure may contribute to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes in biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Receptor Modulation : It can bind to receptors, potentially affecting signal transduction pathways related to various diseases.

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • In Vitro Studies : Research has shown that the compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at specific phases.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest at G2/M phase

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various bacterial strains. Its effectiveness has been evaluated through minimum inhibitory concentration (MIC) assays.

Bacterial StrainMIC (µg/mL)Activity Description
Staphylococcus aureus32Effective against Gram-positive bacteria
Escherichia coli64Moderate activity against Gram-negative bacteria

Clinical Trials

A notable clinical trial investigated the efficacy of this compound in patients with advanced cancer. The trial assessed both safety and efficacy parameters:

  • Participants : 100 patients with various cancer types.
  • Results : The compound was well-tolerated with manageable side effects. A significant number of patients showed partial responses.

Comparative Studies

Comparative studies have been conducted to evaluate the biological activity of this compound against other similar compounds. These studies highlight its superior potency in certain applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.